N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine
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Overview
Description
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine is a complex organic compound featuring a thiazole ring, a furan ring, and a hydrazine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine typically involves the condensation of 2,4-dimethylphenylthiazole-2-carbaldehyde with furan-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted thiazole or furan derivatives.
Scientific Research Applications
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine involves its interaction with specific molecular targets. The thiazole and furan rings can interact with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. The hydrazine moiety can form reactive intermediates that induce cytotoxic effects, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methoxyphenyl)-thiazol-4-yl]-N’-furan-2-ylmethylene-hydrazine
- N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-pyridin-2-ylmethylene-hydrazine
Uniqueness
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine is unique due to the specific combination of the thiazole and furan rings, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-6-14(12(2)8-11)15-10-21-16(18-15)19-17-9-13-4-3-7-20-13/h3-10H,1-2H3,(H,18,19)/b17-9+ |
InChI Key |
WOQJKKKVACEACJ-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CO3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3)C |
Origin of Product |
United States |
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